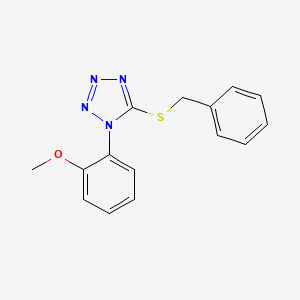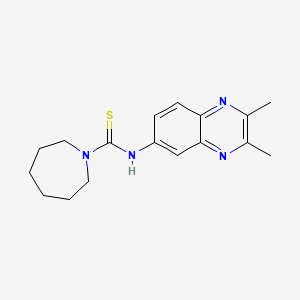![molecular formula C23H21NO3 B5768223 methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5768223.png)
methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate, also known as MPEB, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPEB belongs to the class of benzoylphenylurea derivatives and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to reduce the activity of AChE, leading to increased levels of acetylcholine in the brain. This has been associated with improved cognitive function in animal models. In addition, this compound has been shown to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield and purity. It has been extensively studied and has a well-established safety profile. However, this compound also has some limitations. It is a synthetic compound and may not fully replicate the effects of natural compounds. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of this compound analogs with improved potency and selectivity. Finally, the use of this compound in combination with other compounds for synergistic effects is an area of potential research. Overall, this compound has significant potential for therapeutic applications and warrants further investigation.
Métodos De Síntesis
The synthesis of methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate involves the reaction of 3-aminobenzoic acid with 2-(2-phenylethyl)benzoyl chloride in the presence of a suitable base and a solvent. The resulting product is then treated with methyl iodide to yield this compound in high yield. The synthesis of this compound has been optimized for purity and yield, and it is readily available for scientific research purposes.
Aplicaciones Científicas De Investigación
Methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic effects. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been shown to have a protective effect on the liver and kidneys, making it a potential treatment for liver and kidney diseases.
Propiedades
IUPAC Name |
methyl 3-[[2-(2-phenylethyl)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-27-23(26)19-11-7-12-20(16-19)24-22(25)21-13-6-5-10-18(21)15-14-17-8-3-2-4-9-17/h2-13,16H,14-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRZYJDVXUMYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5768144.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5768148.png)
![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768167.png)
![6-bromo-2-[(2-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5768174.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)

![N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768198.png)
![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)

![{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)


